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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profiles of several

notable ampakines, a class of positive allosteric modulators of the α-amino-3-hydroxy-5-

methyl-4-isoxazolepropionic acid (AMPA) receptor. Ampakines have garnered significant

interest for their potential therapeutic applications in a range of neurological and psychiatric

disorders. Understanding their pharmacokinetic properties is crucial for the design of effective

dosing regimens and the prediction of their clinical performance. This document summarizes

key pharmacokinetic parameters from clinical trials, details the experimental methodologies

employed, and visualizes relevant biological and experimental workflows.

Comparative Pharmacokinetic Parameters of
Ampakines
The following table summarizes the key pharmacokinetic parameters for four ampakines: CX-

1739, CX-717, Org 26576, and CX-516, based on data from clinical trials in human subjects.
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Ampakine
Study
Population

Dosing
Regimen

Tmax
(hours)

t1/2 (hours)
Key
Findings

CX-1739
Healthy Male

Volunteers

Single

Ascending

Doses (100-

1200 mg) &

Multiple

Ascending

Doses (300-

600 mg BID)

1 - 5 6 - 9

Cmax and

AUC were

dose-

proportional.

Well-tolerated

up to 900 mg

QD and 450

mg BID.[1][2]

CX-717

Healthy

Young Male

and Elderly

Male/Female

Subjects

Single

Ascending

Doses (25-

1600 mg) &

Multiple

Ascending

Doses (100

mg QD - 800

mg BID)

3 - 5 8 - 12

Cmax and

AUC were

dose-

proportional.

Well-tolerated

up to 1600

mg single

dose and 800

mg BID.[3]

Org 26576

Healthy

Volunteers &

Patients with

Major

Depressive

Disorder

(MDD)

Multiple

Rising-Dose

Cohorts (HV:

100–400 mg

BID; MDD:

100–600 mg

BID)

Not explicitly

stated

Not explicitly

stated

Comparable

pharmacokin

etic profiles

between

healthy

volunteers

and patients

with MDD.[4]

[5][6]

CX-516

Patients with

Alzheimer's

Disease

900mg TID
Not explicitly

stated

Not explicitly

stated

Disappointing

results in

human trials,

attributed in

part to low

potency.[7]
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Experimental Protocols
CX-1739 Phase I Clinical Trial

Study Design: A two-part study in healthy male volunteers. Part A was a single ascending

dose (SAD) study with doses ranging from 100 to 1200 mg. Part B was a multiple ascending

dose (MAD) study with doses of 300 mg and 600 mg administered twice daily (BID).[1][2]

Inclusion Criteria: Healthy male volunteers.

Exclusion Criteria: Not detailed in the provided search results.

Pharmacokinetic Sampling: Blood samples were collected at various time points post-dosing

to determine plasma concentrations of CX-1739.

Bioanalytical Method: While the specific bioanalytical method is not detailed in the abstracts,

plasma concentrations of ampakines in such studies are typically determined using a

validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS)

method.[8][9][10]

CX-717 Phase I/IIa Clinical Trials
Study Design: A four-part study involving single ascending doses (25-1600 mg), a food-effect

crossover study, multiple ascending doses (100 mg QD to 800 mg BID), and a multiple-dose

study in elderly subjects.[3] Another Phase IIa trial in adults with ADHD was a randomized,

double-blind, two-period crossover study comparing two doses of CX-717 (200 mg and 800

mg BID) with placebo.[11][12]

Inclusion Criteria (ADHD study): Adults meeting DSM-IV criteria for ADHD with at least

moderately severe symptoms (ADHD-RS score ≥22 and CGI-S score ≥4).[11]

Exclusion Criteria (ADHD study): Current use of medications for ADHD, unwillingness to

refrain from medications that could interfere with cognitive assessment (e.g.,

benzodiazepines, sedating antihistamines), and a Body Mass Index (BMI) less than 18 or

greater than 35.[11]

Pharmacokinetic Sampling: Serial blood samples were collected to characterize the

pharmacokinetic profile.
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Bioanalytical Method: Specific details of the bioanalytical method are not provided in the

search results. It is presumed that a validated LC-MS/MS method was used for the

quantification of CX-717 in plasma.

Org 26576 Phase Ib Clinical Trial (NCT00610649)
Study Design: A randomized, double-blind, placebo-controlled trial in patients with Major

Depressive Disorder (MDD). The study included a multiple rising dose paradigm with a range

of 100 mg BID to 600 mg BID.

Inclusion Criteria: Patients diagnosed with MDD.

Exclusion Criteria: Not detailed in the provided search results.

Pharmacokinetic Sampling: Blood samples were collected to assess the pharmacokinetic

properties of Org 26576.

Bioanalytical Method: The specific bioanalytical methodology is not described in the available

abstracts. A validated LC-MS/MS method is the standard for such studies.

CX-516 Clinical Trial in Alzheimer's Disease
(NCT00001662)

Study Design: A randomized, controlled, proof-of-principle study where patients with

dementia received CX-516 orally at a dose of 900mg three times a day (TID) for 12 weeks.

[7]

Inclusion Criteria: Patients with a diagnosis of Alzheimer's disease.

Exclusion Criteria: Hepatic, cardiovascular, gastrointestinal, or hematological illness that

could interfere with drug ADME; known hypersensitivity to CX-516; inability to swallow

tablets or comply with the medication schedule; uncorrectable sensory deficits precluding

psychometric testing; and depression.[7]

Pharmacokinetic Sampling: Details on the pharmacokinetic sampling schedule are not

available in the provided information.
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Bioanalytical Method: The specific bioanalytical method used for the quantification of CX-516

is not detailed.
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Caption: AMPA Receptor Signaling Pathway.
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Caption: Typical Workflow for an Ampakine Pharmacokinetic Study.
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[https://www.benchchem.com/product/b1677471#comparing-the-pharmacokinetic-profiles-of-
different-ampakines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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